molecular formula C6H2ClF3N2O2 B222266 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 188781-17-1

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B222266
CAS No.: 188781-17-1
M. Wt: 226.54 g/mol
InChI Key: MAIWNYOADJRNOB-UHFFFAOYSA-N
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Biological Activity

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anti-inflammatory, anticancer, and antifungal activities, as well as its potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C6H2ClF3N2O2\text{C}_6\text{H}_2\text{ClF}_3\text{N}_2\text{O}_2 with a molecular weight of 202.54 g/mol. The presence of the chlorine and trifluoromethyl groups significantly influences its chemical behavior and biological interactions.

1. Anti-inflammatory Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit notable anti-inflammatory effects. A review highlighted the structure-activity relationships (SARs) of various pyrimidine derivatives, demonstrating that certain compounds effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

  • Inhibition of COX Enzymes : Compounds derived from this class showed IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib. For instance, derivatives with similar structures exhibited IC50 values against COX-2 inhibition as low as 0.04μmol0.04\,\mu \text{mol} .
CompoundCOX-2 IC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

2. Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively researched. In vitro studies have shown that various compounds within this class can inhibit the growth of cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), and A549 (lung cancer).

  • Cell Viability Assays : In a study assessing the anticancer activity of multiple pyrimidine derivatives, compounds containing the trifluoromethyl group demonstrated inhibition rates ranging from 37.80%37.80\% to 64.20%64.20\% against different cancer cell lines at a concentration of 5μg ml5\,\mu \text{g ml} .
Cell LineInhibition Rate (%)Reference
PC354.94
K56237.80
A54940.78

3. Antifungal Activity

The antifungal properties of pyrimidine derivatives have also been explored, with some compounds showing promising results against various fungal pathogens.

  • In Vitro Testing : Compounds related to this compound were tested against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. Some exhibited inhibition rates exceeding 96%96\%, indicating strong antifungal activity comparable to standard treatments .
Fungal PathogenInhibition Rate (%)Reference
B. cinerea96.76
S. sclerotiorum82.73

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's reactivity and interaction with biological targets.

Case Studies

  • Anti-inflammatory Studies : Various studies have shown that modifications on the pyrimidine ring can lead to improved selectivity for COX enzymes, enhancing anti-inflammatory efficacy while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cancer Research : A series of experiments demonstrated that specific substitutions on the pyrimidine ring could lead to increased cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells, highlighting the therapeutic potential of these compounds in oncology .

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-5-11-1-2(4(13)14)3(12-5)6(8,9)10/h1H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIWNYOADJRNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445404
Record name 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188781-17-1
Record name 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-trifluoromethylpyrimidine-5-carbonyl chloride (2.1 g, 8.6 mmol) in H2O (10 mL) was stirred at 0° C. under N2 for 0.5 h. The resulting solid was filtered and dried to give the title compound (1.91 g, 98% yield); m.p. 232°-234° C. (dec.).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
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2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
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2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
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2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
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Reactant of Route 6
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

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